![molecular formula C17H16N4O3S B14281873 5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid CAS No. 160148-37-8](/img/structure/B14281873.png)
5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. The compound is known for its vibrant color and is often used in dyeing and staining applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 6-methoxy-1,3-benzothiazol-2-amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-(dimethylamino)benzoic acid in an alkaline medium to form the azo compound. The reaction is usually carried out at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.
化学反応の分析
Types of Reactions
5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the cleavage of the azo bond and formation of corresponding carboxylic acids.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc in acetic acid, resulting in the formation of the corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium dithionite in aqueous medium or zinc in acetic acid.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学的研究の応用
5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy, due to its intense color and stability.
Biology: Employed as a staining agent in histology and cytology to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
The mechanism of action of 5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid primarily involves its ability to absorb light and undergo photochemical reactions. Upon exposure to light, the compound can generate reactive oxygen species, which can cause oxidative damage to cellular components. This property is particularly useful in photodynamic therapy for cancer treatment.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar in structure but lacks the benzothiazole moiety.
Para-aminobenzoic acid (PABA): A simpler structure with similar applications in dyeing and staining.
3-Dimethylaminobenzoic acid: Another related compound with similar chemical properties.
Uniqueness
5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid is unique due to the presence of both the dimethylamino and benzothiazole groups, which confer distinct photochemical properties and enhance its utility in various applications, particularly in photodynamic therapy and as a dye in analytical techniques.
特性
CAS番号 |
160148-37-8 |
|---|---|
分子式 |
C17H16N4O3S |
分子量 |
356.4 g/mol |
IUPAC名 |
5-(dimethylamino)-2-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C17H16N4O3S/c1-21(2)10-4-6-13(12(8-10)16(22)23)19-20-17-18-14-7-5-11(24-3)9-15(14)25-17/h4-9H,1-3H3,(H,22,23) |
InChIキー |
MKHYNTGFVJDSAV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


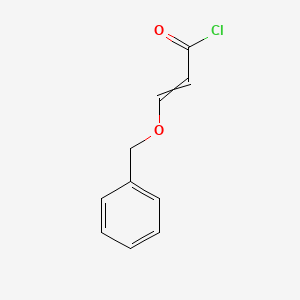
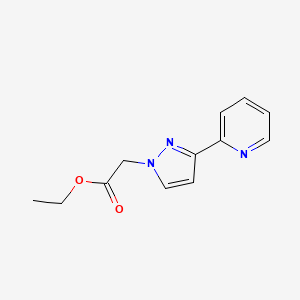
![ethyl 4-[[(5R,9S)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]amino]benzoate](/img/structure/B14281792.png)

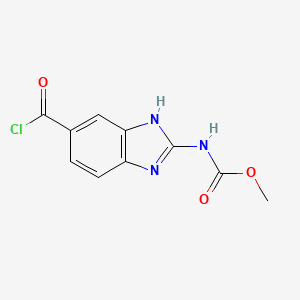
![7-[2-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B14281811.png)
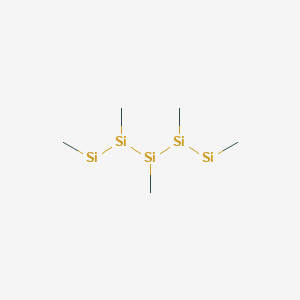

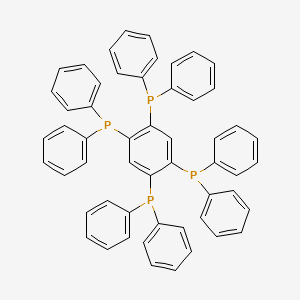
![{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium](/img/structure/B14281834.png)
![Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]-](/img/structure/B14281836.png)
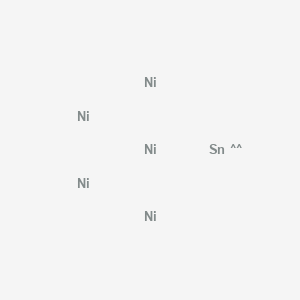
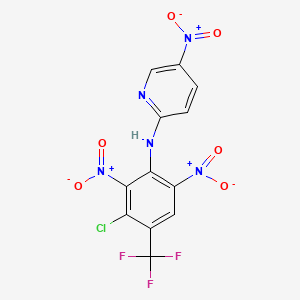
![Bis[(4-tert-butylphenyl)methyl] ethanedioate](/img/structure/B14281854.png)
